molecular formula C9H20Cl2N2O B13549158 1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride

1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride

Katalognummer: B13549158
Molekulargewicht: 243.17 g/mol
InChI-Schlüssel: NCWVOLBTKPILPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O. It is a derivative of cyclopropane and morpholine, and it is often used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride typically involves the reaction of cyclopropane derivatives with morpholine under specific conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C9H20Cl2N2O

Molekulargewicht

243.17 g/mol

IUPAC-Name

1-(2-morpholin-4-ylethyl)cyclopropan-1-amine;dihydrochloride

InChI

InChI=1S/C9H18N2O.2ClH/c10-9(1-2-9)3-4-11-5-7-12-8-6-11;;/h1-8,10H2;2*1H

InChI-Schlüssel

NCWVOLBTKPILPD-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CCN2CCOCC2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.